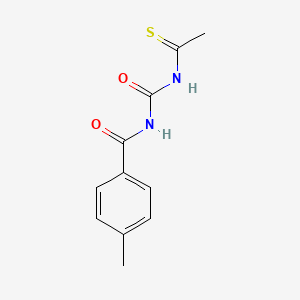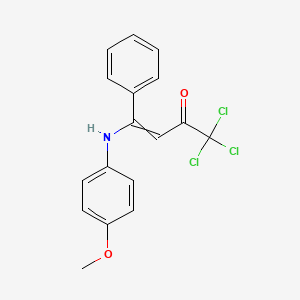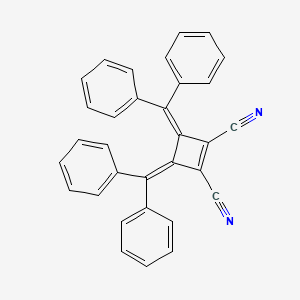
1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- is a compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its cyclobutene ring, which is substituted with two dicarbonitrile groups and two diphenylmethylene groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- typically involves the reaction of cyclobutene derivatives with appropriate nitrile and diphenylmethylene reagents. One common method involves the use of 1,2-dibromo-3,4-bis(diphenylmethylene)cyclobutene as a precursor. This compound can be synthesized through a series of reactions, including bromination and subsequent substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- has several scientific research applications:
Biology: Its structural properties make it a candidate for studying interactions with biological molecules.
Mecanismo De Acción
The mechanism by which 1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- exerts its effects is primarily related to its ability to form aggregates and crystalline structures. These aggregates can emit efficiently, with the crystalline aggregates emitting brighter and bluer lights than their amorphous counterparts . The molecular targets and pathways involved in these processes are still under investigation, but they likely involve interactions with various photophysical and electronic states.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diphenyl-3,4-bis(diphenylmethylene)-1-cyclobutene: This compound is similar in structure and exhibits similar photophysical properties.
1,2-Dibromo-3,4-bis(diphenylmethylene)cyclobutene: Used as a precursor in the synthesis of the target compound.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
Uniqueness
1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- is unique due to its specific combination of nitrile and diphenylmethylene groups, which impart distinct photophysical properties. Its ability to form efficient emitting aggregates and crystalline structures sets it apart from other similar compounds.
Propiedades
Número CAS |
59501-05-2 |
|---|---|
Fórmula molecular |
C32H20N2 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
3,4-dibenzhydrylidenecyclobutene-1,2-dicarbonitrile |
InChI |
InChI=1S/C32H20N2/c33-21-27-28(22-34)32(30(25-17-9-3-10-18-25)26-19-11-4-12-20-26)31(27)29(23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-20H |
Clave InChI |
HCJGVSGXWHLONZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C2C(=C(C2=C(C3=CC=CC=C3)C4=CC=CC=C4)C#N)C#N)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


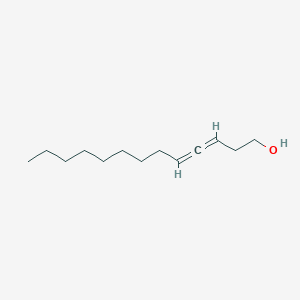
![1,4-Dioxaspiro[4.8]trideca-6,7-diene](/img/structure/B14608612.png)
![Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-](/img/structure/B14608613.png)
![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)
![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)
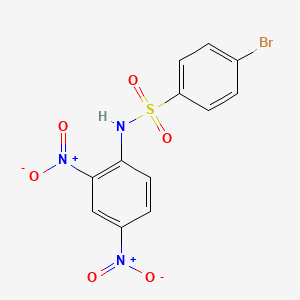
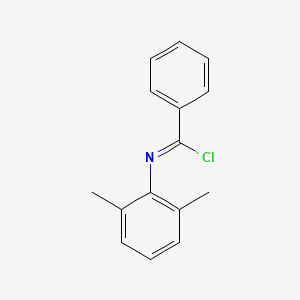
![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)

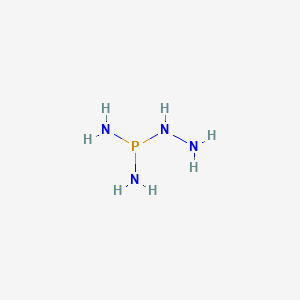
![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
